molecular formula C4H2BrLiN2O2S B13548823 Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13548823
M. Wt: 229.0 g/mol
InChI Key: XSOAFRULKVHSGR-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 5-bromo-1,2,4-thiadiazole with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . Additionally, the lithium ion can modulate signaling pathways in cells, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the lithium ion and the specific substitution pattern on the thiadiazole ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H2BrLiN2O2S

Molecular Weight

229.0 g/mol

IUPAC Name

lithium;2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C4H3BrN2O2S.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9);/q;+1/p-1

InChI Key

XSOAFRULKVHSGR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C1=NSC(=N1)Br)C(=O)[O-]

Origin of Product

United States

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